2-Amino-4,6-bis(trifluoromethyl)benzoic acid
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Overview
Description
2-Amino-4,6-bis(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H5F6NO2 and a molecular weight of 273.13 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to a benzoic acid core, along with an amino group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2,4,6-trifluorotoluene followed by reduction to introduce the amino group . The reaction conditions often require the use of strong acids and reducing agents.
Industrial Production Methods
Industrial production of 2-Amino-4,6-bis(trifluoromethyl)benzoic acid may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,6-bis(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl groups are generally resistant to reduction, but the amino group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives depending on the electrophile used.
Scientific Research Applications
2-Amino-4,6-bis(trifluoromethyl)benzoic acid is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Amino-4,6-bis(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The amino group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(trifluoromethyl)benzoic acid: Lacks the amino group, making it less versatile in certain reactions.
4-(Trifluoromethyl)benzoic acid: Contains only one trifluoromethyl group, resulting in different chemical properties.
2-Amino-4-(trifluoromethyl)benzoic acid: Similar structure but with only one trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
2-Amino-4,6-bis(trifluoromethyl)benzoic acid is unique due to the presence of two trifluoromethyl groups and an amino group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C9H5F6NO2 |
---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
2-amino-4,6-bis(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H5F6NO2/c10-8(11,12)3-1-4(9(13,14)15)6(7(17)18)5(16)2-3/h1-2H,16H2,(H,17,18) |
InChI Key |
BROYIYLWBSRTNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
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